GSK598809

Dopamine D3 Receptor Selectivity Off-target Binding

GSK598809 is a potent and selective dopamine D3 receptor (DRD3) antagonist, originally developed by GlaxoSmithKline for the treatment of substance use disorders, smoking cessation, and eating disorders. With a pKi of 8.9 (Ki ≈ 1.26 nM) for the human D3 receptor, the compound demonstrates >100-fold selectivity over D2 and other off-target receptors.

Molecular Formula C22H23F4N5OS
Molecular Weight 481.5 g/mol
Cat. No. B1263373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK598809
SynonymsGSK598809
Molecular FormulaC22H23F4N5OS
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F
InChIInChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3
InChIKeyZKRWPAYTJMRKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK598809: Procurement of a Selective Dopamine D3 Receptor Antagonist for Addiction and Impulse Control Research


GSK598809 is a potent and selective dopamine D3 receptor (DRD3) antagonist, originally developed by GlaxoSmithKline for the treatment of substance use disorders, smoking cessation, and eating disorders [1]. With a pKi of 8.9 (Ki ≈ 1.26 nM) for the human D3 receptor, the compound demonstrates >100-fold selectivity over D2 and other off-target receptors . GSK598809 is CNS-penetrant, orally bioavailable, and has progressed to Phase II clinical trials, establishing it as a well-characterized chemical probe for investigating D3 receptor-mediated signaling in addiction, reward processing, and behavioral pharmacology [2].

GSK598809: Why In-Class D3 Antagonists Cannot Be Interchanged Without Risk


Dopamine D3 receptor antagonists exhibit significant structural and pharmacological heterogeneity, leading to divergent selectivity profiles, brain penetration, pharmacokinetic properties, and off-target liabilities [1]. For example, the prototypical D3 antagonist SB-277011A demonstrates 80-100-fold selectivity over D2, but its human Ki (11.2 nM) is nearly an order of magnitude weaker than GSK598809's binding affinity [2]. BP-897 acts as a partial agonist/antagonist with complex functional pharmacology, while NGB-2904 and PG-01037, though potent (Ki 1.4 nM and 0.7 nM, respectively), lack the extensive clinical safety and human target engagement data available for GSK598809 [3]. Critically, GSK598809 has been shown to potentiate the hypertensive effects of cocaine in dogs, a cardiovascular interaction that may not be shared by all D3 antagonists and directly impacts translational study design [4]. Therefore, substituting a generic D3 antagonist without verifying the specific compound's selectivity, CNS penetration, and safety profile risks introducing confounding variables that compromise experimental reproducibility and translational validity.

GSK598809 Procurement Evidence: Quantitative Differentiation from Comparator D3 Antagonists


GSK598809 Selectivity Profile: >100-Fold D3/D2 Discrimination Enables Cleaner Target Engagement

GSK598809 demonstrates exceptional selectivity for the dopamine D3 receptor over the closely related D2 subtype, with a >100-fold preference in binding assays [1]. This level of discrimination is comparable to or exceeds that of other leading D3 antagonists. For instance, the widely used research tool SB-277011A exhibits 80-100-fold selectivity [2], while the partial agonist BP-897 shows only 70-fold selectivity [3]. Higher selectivity reduces the risk of D2-mediated off-target effects (e.g., extrapyramidal motor symptoms, prolactin elevation via pituitary D2 blockade), which is critical for interpreting behavioral outcomes in addiction and neuropsychiatric models.

Dopamine D3 Receptor Selectivity Off-target Binding

GSK598809 Human D3 Receptor Occupancy: Direct PET Imaging Links Dose to Target Engagement

GSK598809 is one of the few D3 antagonists with published human positron emission tomography (PET) data establishing a direct, quantitative relationship between plasma exposure and brain D3 receptor occupancy (OD3R) [1]. In human smokers, a single oral dose of GSK598809 achieved 72-89% OD3R in the D3-rich ventral striatum, which was sufficient to transiently reduce cigarette craving [2]. This translational bridge is absent for many comparator compounds; for example, no human PET occupancy data are available for SB-277011A, NGB-2904, or PG-01037, precluding precise dose selection for human experimental medicine studies.

Receptor Occupancy PET Imaging Translational Model

GSK598809 Translational Model: Dose-Dependent Reduction of Conditioned Place Preference Across Species

A cross-species translational model using ex vivo autoradiography (rat) and PET (baboon, human) established that GSK598809 dose-dependently reduces nicotine-induced conditioned place preference (CPP) in rats, with 100% effect at OD3R values ≥72% [1]. This effect was directly proportional to plasma exposure and receptor occupancy, providing a robust predictive framework for human efficacy. In contrast, while SB-277011A also reduces nicotine CPP in rats [2], no quantitative occupancy-CPP relationship has been established, and the compound's lower human D3 affinity (Ki 11.2 nM vs. GSK598809 Ki ≈ 1.26 nM) may necessitate higher doses to achieve comparable occupancy, potentially altering the safety margin.

Conditioned Place Preference Nicotine Cocaine Translational Pharmacology

GSK598809 Clinical Phase II Progression: De-risked Human Safety and Pharmacokinetics

GSK598809 has advanced to Phase II clinical trials for smoking cessation (NCT01188967) and Phase I studies for eating disorders (NCT01039454), generating extensive human safety, tolerability, and pharmacokinetic (PK) data [1]. Key PK parameters include a plasma half-life of approximately 20 hours and a Tmax of 2-3 hours post-dose in healthy volunteers [2]. In contrast, comparator D3 antagonists such as SB-277011A, NGB-2904, and PG-01037 are preclinical research tools with no reported human clinical development, limiting their utility for translational studies or as benchmarks for clinical candidate benchmarking.

Clinical Trial Phase II Pharmacokinetics Safety

GSK598809 Cardiovascular Interaction with Cocaine: A Documented Safety Liability Critical for Study Design

In conscious, freely-moving telemetered dogs, GSK598809 (3 mg/kg p.o.) significantly potentiated the hypertensive effects of intravenous cocaine (1.7 and 5.6 mg/kg), producing a greater increase in mean arterial blood pressure compared to vehicle pretreatment [1]. This interaction represents a potential cardiovascular safety liability that must be considered in any study involving co-administration with stimulants. While this finding may extend to other D3 antagonists as a class effect, it has been specifically and quantitatively documented for GSK598809, providing a critical data point for risk assessment in preclinical safety pharmacology and translational study design.

Cardiovascular Cocaine Drug-Drug Interaction Safety Pharmacology

GSK598809: Optimal Research and Translational Application Scenarios


Translational Addiction Research: Human D3 Receptor Occupancy-Guided Efficacy Studies

GSK598809 is ideally suited for translational addiction studies requiring precise control over brain D3 receptor occupancy. Its established human PET occupancy-exposure relationship [1] and cross-species translational model (rat CPP to human craving) [2] enable researchers to select doses that achieve target occupancy levels (e.g., ≥72% for maximal efficacy) with confidence. This de-risks clinical experimental medicine studies and provides a benchmark for evaluating novel D3 antagonists.

Neural Mechanisms of Reward and Emotion: fMRI Studies of D3 Modulation

GSK598809's documented effects on BOLD fMRI responses during monetary reward anticipation (normalizing ventral striatal response in substance-dependent individuals) [3] and negative emotional processing (modulating amygdala/insular and mesolimbic BOLD signal) [4] position it as a powerful pharmacological probe for dissecting D3 receptor contributions to reward circuitry and emotional regulation. Its high D3/D2 selectivity minimizes confounding D2-mediated effects on fMRI signals.

Preclinical Safety Pharmacology: Cardiovascular Interaction Risk Assessment

The well-documented potentiation of cocaine-induced hypertension by GSK598809 in conscious dogs [5] makes this compound a valuable reference standard for evaluating the cardiovascular safety profile of new chemical entities targeting the dopamine D3 receptor. Researchers can use GSK598809 as a positive control to benchmark the potential hypertensive interaction liability of their own D3 antagonists in preclinical models.

Clinical Candidate Benchmarking: Validated Human PK and Safety Profile

For drug discovery programs developing next-generation D3 antagonists, GSK598809 serves as a clinically validated benchmark. Its extensive human pharmacokinetic data (t½ ≈ 20 hr, Tmax 2-3 hr) [6] and Phase II safety/tolerability profile provide a quantitative reference for comparing absorption, distribution, metabolism, excretion, and safety margins of novel compounds.

Quote Request

Request a Quote for GSK598809

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.